molecular formula C9H7ClF2 B15164777 Benzene, 1-(1-chloro-2,2-difluoroethenyl)-4-methyl- CAS No. 492461-01-5

Benzene, 1-(1-chloro-2,2-difluoroethenyl)-4-methyl-

Cat. No.: B15164777
CAS No.: 492461-01-5
M. Wt: 188.60 g/mol
InChI Key: FBWJGDUSLFACBY-UHFFFAOYSA-N
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Description

Benzene, 1-(1-chloro-2,2-difluoroethenyl)-4-methyl- is an organic compound with a complex structure that includes a benzene ring substituted with a 1-chloro-2,2-difluoroethenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(1-chloro-2,2-difluoroethenyl)-4-methyl- typically involves the reaction of 1-chloro-2,2-difluoroethylene with 4-methylbenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and consistent output. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(1-chloro-2,2-difluoroethenyl)-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or fluorinated derivatives.

    Substitution: The compound can undergo substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.

Scientific Research Applications

Benzene, 1-(1-chloro-2,2-difluoroethenyl)-4-methyl- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Benzene, 1-(1-chloro-2,2-difluoroethenyl)-4-methyl- exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-(1-chloro-2,2-difluoroethenyl)-3-nitro-
  • Benzene, [(1E)-2-chloro-1,2-difluoroethenyl]-
  • Benzene, (1-chloro-2,2-difluoroethenyl)pentafluoro-

Uniqueness

Benzene, 1-(1-chloro-2,2-difluoroethenyl)-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

492461-01-5

Molecular Formula

C9H7ClF2

Molecular Weight

188.60 g/mol

IUPAC Name

1-(1-chloro-2,2-difluoroethenyl)-4-methylbenzene

InChI

InChI=1S/C9H7ClF2/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5H,1H3

InChI Key

FBWJGDUSLFACBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C(F)F)Cl

Origin of Product

United States

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